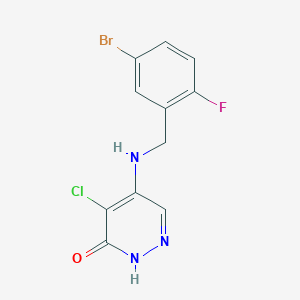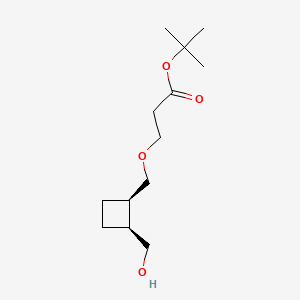
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Halogenation: The starting material, 2-fluorobenzylamine, undergoes nitration followed by halogenation to introduce the bromine atom.
Coupling Reaction: The halogenated intermediate is then coupled with 4-chloropyridazin-3(2H)-one under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzyl bromide: Shares similar halogenation patterns but differs in its core structure.
2-Amino-5-bromopyridine: Contains a bromine atom and an amino group but lacks the fluorine and chloropyridazinone moieties.
Uniqueness
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C11H8BrClFN3O |
|---|---|
Peso molecular |
332.55 g/mol |
Nombre IUPAC |
4-[(5-bromo-2-fluorophenyl)methylamino]-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8BrClFN3O/c12-7-1-2-8(14)6(3-7)4-15-9-5-16-17-11(18)10(9)13/h1-3,5H,4H2,(H2,15,17,18) |
Clave InChI |
GLJBVMXQGHUKSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)CNC2=C(C(=O)NN=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)


![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)


![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)



